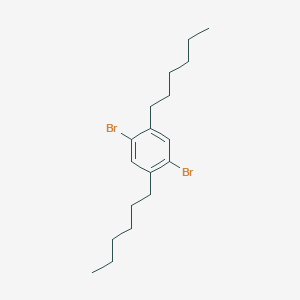

1,4-Dibromo-2,5-dihexylbenzene

Description

Properties

IUPAC Name |

1,4-dibromo-2,5-dihexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28Br2/c1-3-5-7-9-11-15-13-18(20)16(14-17(15)19)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYWYSUEPGNSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=C(C=C1Br)CCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390910 | |

| Record name | 1,4-dibromo-2,5-dihexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117635-21-9 | |

| Record name | 1,4-dibromo-2,5-dihexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromo-2,5-dihexylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,5-dihexylbenzene is a symmetrically substituted aromatic compound that serves as a versatile building block in the synthesis of functional organic materials. Its structure, featuring a central benzene ring with two bromine atoms and two hexyl chains, allows for a variety of chemical modifications, making it a valuable precursor for the development of novel materials with tailored electronic and physical properties. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on its role in the field of organic electronics.

Chemical Properties and Data

This compound is a solid at room temperature. The hexyl chains contribute to its solubility in common organic solvents, which is a crucial characteristic for its processability in device fabrication.

| Property | Value | Reference |

| CAS Number | 117635-21-9 | [1] |

| Molecular Formula | C₁₈H₂₈Br₂ | [1] |

| Molecular Weight | 404.22 g/mol | [1] |

| SMILES Code | CCCCCCC1=C(Br)C=C(CCCCCC)C(Br)=C1 | [1] |

| InChI Key | PDYWYSUEPGNSRY-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of this compound typically involves the bromination of 1,4-dihexylbenzene.

Experimental Protocol: Bromination of 1,4-dihexylbenzene

Materials:

-

1,4-dihexylbenzene

-

Bromine (Br₂)

-

A suitable solvent (e.g., a halogenated solvent like dichloromethane or an inert solvent)

-

A catalyst (optional, e.g., iron filings or iodine)

Procedure:

-

Dissolve 1,4-dihexylbenzene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

If a catalyst is used, add it to the flask.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in the same solvent to the reaction mixture via the dropping funnel with constant stirring. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine.

-

Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Key Reactions and Applications

The bromine atoms in this compound are excellent leaving groups, making the compound a key monomer in various cross-coupling reactions for the synthesis of conjugated polymers and other advanced materials.

Suzuki Cross-Coupling Polymerization

A primary application of this compound is in Suzuki cross-coupling polymerization to form poly(p-phenylene) derivatives. These polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Experimental Protocol: Suzuki Polymerization

Materials:

-

This compound

-

A diboronic acid or diboronic ester comonomer (e.g., 1,4-benzenediboronic acid)

-

A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

A base (e.g., K₂CO₃, Cs₂CO₃, or an aqueous solution of Na₂CO₃)

-

A suitable solvent system (e.g., toluene, THF, or a mixture with water)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the diboronic acid/ester comonomer in a 1:1 stoichiometric ratio, the palladium catalyst, and the base.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.

-

Filter the polymer, wash it with the non-solvent to remove residual catalyst and unreacted monomers.

-

Further purification can be achieved by Soxhlet extraction or by dissolving the polymer in a good solvent and re-precipitating it.

-

Dry the final polymer under vacuum.

Caption: Suzuki cross-coupling polymerization signaling pathway.

Spectroscopic Data

¹H NMR (predicted):

-

Aromatic protons: A singlet in the region of 7.0-7.5 ppm.

-

Aliphatic protons:

-

A triplet for the -CH₂- group attached to the benzene ring around 2.5-2.8 ppm.

-

Multiplets for the other methylene (-CH₂-) groups in the hexyl chain between 1.2-1.8 ppm.

-

A triplet for the terminal methyl (-CH₃) group around 0.8-1.0 ppm.

-

¹³C NMR (predicted):

-

Aromatic carbons:

-

Signals for the bromine-substituted carbons in the range of 110-120 ppm.

-

Signals for the hexyl-substituted carbons in the range of 140-150 ppm.

-

Signals for the unsubstituted aromatic carbons.

-

-

Aliphatic carbons: Multiple signals in the range of 14-35 ppm corresponding to the different carbons of the hexyl chain.

Safety and Handling

Detailed toxicological data for this compound is not widely available. As with any halogenated organic compound, it should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key intermediate for the synthesis of high-performance organic electronic materials. Its solubility and reactivity in cross-coupling reactions make it an attractive building block for creating novel conjugated polymers with applications in OLEDs, OPVs, and other electronic devices. Further research into this compound and its derivatives is likely to yield new materials with enhanced properties for the next generation of organic electronics.

References

An In-depth Technical Guide to 1,4-Dibromo-2,5-dihexylbenzene: Structure, Properties, and Applications in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromo-2,5-dihexylbenzene is a halogenated aromatic compound that serves as a important building block in the synthesis of advanced organic materials. Its molecular architecture, featuring a central benzene ring substituted with two bromine atoms and two hexyl chains, makes it a valuable precursor for the creation of conjugated polymers and small molecules with tailored optoelectronic properties. These materials are at the forefront of innovations in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The hexyl chains confer solubility, a crucial attribute for solution-based processing of these materials. This guide provides a comprehensive overview of the chemical structure, known properties, and synthetic methodologies related to this compound, with a focus on its application in the development of novel organic electronic devices.

Chemical Structure and Identification

This compound is a symmetrically substituted benzene derivative. The bromine atoms are positioned at the 1 and 4 positions of the benzene ring, while the hexyl groups are located at the 2 and 5 positions. This arrangement provides two reactive sites for further chemical transformations, such as cross-coupling reactions.

Chemical Structure:

Chemical Structure of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 117635-21-9[1] |

| Molecular Formula | C18H28Br2 |

| Molecular Weight | 404.22 g/mol |

| SMILES | CCCCCCC1=C(Br)C=C(CCCCCC)C(Br)=C1 |

| InChI | InChI=1S/C18H28Br2/c1-3-5-7-9-11-15-13-17(19)16(12-10-8-6-4-2)14-18(15)20/h13-14H,3-12H2,1-2H3 |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Data not available | The related compound 1,4-dibromo-2,5-dimethylbenzene has a melting point of 72-74 °C.[2] |

| Boiling Point | Data not available | The related compound 1,4-dibromo-2,5-dimethylbenzene has a boiling point of 261 °C.[2] |

| Solubility | Soluble in common organic solvents | Expected due to the presence of two hexyl chains. |

| Appearance | Data not available | Likely a white to off-white solid at room temperature. |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route involves the direct bromination of 1,4-dihexylbenzene. This electrophilic aromatic substitution reaction is a common method for introducing bromine atoms onto an activated benzene ring. The hexyl groups are electron-donating, thus activating the ring towards electrophilic attack and directing the incoming bromine atoms to the ortho and para positions. Given the steric hindrance from the hexyl groups, substitution is expected to occur at the positions para to the existing alkyl chains, which are also ortho to the other hexyl group, resulting in the desired 2,5-dibromo product.

Proposed synthesis workflow for this compound.

General Experimental Protocol for Bromination:

-

Reaction Setup: To a solution of 1,4-dihexylbenzene in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a Lewis acid catalyst such as iron(III) bromide (FeBr3) is added. The reaction is typically carried out in the dark to prevent radical side reactions.

-

Addition of Bromine: A solution of bromine in the same solvent is added dropwise to the stirred mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Workup: Upon completion, the reaction mixture is quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy any excess bromine. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.

Applications in Organic Electronics

The primary application of this compound is as a monomer in the synthesis of conjugated polymers for organic electronic devices. The two bromine atoms provide reactive handles for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki, Stille, and Heck reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the construction of extended π-conjugated polymer backbones. The dihexyl substituents are crucial for ensuring the solubility of the resulting polymers in common organic solvents, which is a prerequisite for solution-based fabrication techniques such as spin-coating, inkjet printing, and roll-to-roll processing.

A key application is in the synthesis of poly(p-phenylenevinylene) (PPV) and poly(p-phenylene-ethynylene) (PPE) derivatives, which are classes of polymers known for their electroluminescent and semiconducting properties. For instance, a Suzuki coupling reaction with a diboronic ester derivative of a thiophene or other aromatic moiety can lead to the formation of a copolymer with a tunable band gap and charge transport characteristics.

Suzuki Coupling Reaction for Polymer Synthesis:

The Suzuki coupling reaction is a versatile and widely used method for the synthesis of conjugated polymers. In a typical reaction, this compound is reacted with an aromatic or heteroaromatic diboronic acid or ester in the presence of a palladium catalyst and a base.

General workflow for Suzuki polymerization using this compound.

General Experimental Protocol for Suzuki Polymerization:

-

Reaction Setup: In a Schlenk flask, this compound, the diboronic ester comonomer, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon) several times.

-

Solvent Addition: Anhydrous and degassed solvent (e.g., toluene or a mixture of toluene and water) is added via cannula.

-

Polymerization: The reaction mixture is heated to a temperature typically between 80 and 110 °C and stirred for a period of 24 to 72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

Workup and Purification: After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol. The precipitated polymer is collected by filtration, washed with methanol and acetone to remove residual catalyst and unreacted monomers, and then dried under vacuum. Further purification can be achieved by Soxhlet extraction with a series of solvents to remove oligomeric byproducts.

Characterization

The synthesized this compound and the resulting polymers can be characterized by a variety of analytical techniques to confirm their structure and purity.

Table 3: Analytical Characterization Techniques

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and purity of the monomer and the polymer. |

| Mass Spectrometry (MS) | To determine the molecular weight of the monomer. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity of the synthesized polymers. |

| UV-Visible Spectroscopy | To investigate the optical properties of the polymers, including their absorption and emission spectra. |

| Cyclic Voltammetry (CV) | To determine the electrochemical properties of the polymers, such as their HOMO and LUMO energy levels. |

Conclusion

This compound is a key intermediate in the synthesis of solution-processable conjugated polymers for organic electronic applications. Its structure allows for the facile introduction of various aromatic and heteroaromatic units into a polymer backbone via well-established cross-coupling reactions. The presence of the hexyl chains is critical for achieving the solubility necessary for cost-effective device fabrication. While detailed physicochemical data for this specific compound are sparse, its synthetic utility is well-demonstrated through the successful creation of a wide range of high-performance organic electronic materials. Further research into the specific properties of this compound and the optimization of its use in polymerization reactions will continue to be of great interest to the materials science and organic electronics communities.

References

An In-Depth Technical Guide to 1,4-Dibromo-2,5-dihexylbenzene and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and synthesis of 1,4-dibromo-2,5-di-substituted benzenes, with a specific focus on 1,4-Dibromo-2,5-dihexylbenzene and its close analog, 1,4-dibromo-2,5-bis(hexyloxy)benzene. Due to the limited availability of specific data for this compound, this guide leverages information on the structurally similar and well-documented compound, 1,4-dibromo-2,5-bis(hexyloxy)benzene, to provide relevant insights for researchers in the field.

Core Chemical Data

A clear understanding of the fundamental chemical properties is crucial for the application of these compounds in research and development. The following table summarizes the key quantitative data for 1,4-dibromo-2,5-bis(hexyloxy)benzene, which serves as a valuable reference point for the dihexyl-substituted counterpart.

| Property | Value |

| Molecular Formula | C₁₈H₂₈Br₂O₂ |

| Molecular Weight | 436.22 g/mol [1] |

Experimental Protocols

The synthesis of 1,4-dibromo-2,5-disubstituted benzenes is a critical process for their utilization in further chemical reactions and material science applications. Below is a detailed experimental protocol for the synthesis of 1,4-dibromo-2,5-bis(hexyloxy)benzene, a representative analog of the target compound.

Synthesis of 1,4-dibromo-2,5-bis(alkyloxy)benzene Derivatives

A common and effective method for the synthesis of these compounds involves the Williamson ether synthesis. This procedure details the preparation of 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene and 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene, which can be adapted for the synthesis of 1,4-dibromo-2,5-bis(hexyloxy)benzene by using the appropriate haloalkane.[2]

Materials:

-

2,5-dibromobenzene-1,4-diol

-

Anhydrous potassium carbonate (K₂CO₃)

-

(2-bromoethyl)benzene or (3-bromopropyl)benzene (or 1-bromohexane for the hexyloxy derivative)

-

Dry N,N-Dimethylformamide (DMF)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Methanol (MeOH)

-

Ice water

Procedure:

-

To a mixture of 2,5-dibromobenzene-1,4-diol and anhydrous potassium carbonate, add dry DMF.

-

Add the corresponding bromoalkane (e.g., (2-bromoethyl)benzene).

-

Heat the solution to 100 °C under a nitrogen atmosphere and stir for 22 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water and stir for 20 minutes.

-

Extract the resulting suspension with chloroform or dichloromethane (3 x 100 mL).

-

Dry the combined organic layers with magnesium sulfate and concentrate in vacuo.

-

Recrystallize the crude solid from a hot mixture of methanol and chloroform to yield the purified product.[2]

Logical Relationships in Compound Identification

The unambiguous identification of a chemical compound relies on the logical connection between its structure, its elemental composition (formula), and its mass (molecular weight). This relationship is fundamental in chemical analysis and characterization.

Caption: Relationship between chemical structure, formula, and molecular weight.

The diagram above illustrates the foundational workflow for characterizing a chemical compound. The specific arrangement of atoms in the Chemical Structure of this compound dictates its Molecular Formula , which in turn is used to calculate the precise Molecular Weight . This logical progression is a cornerstone of chemical analysis, enabling scientists to verify the identity and purity of synthesized compounds.

References

Solubility of 1,4-Dibromo-2,5-dihexylbenzene in organic solvents

An In-depth Technical Guide to the Solubility of 1,4-Dibromo-2,5-dihexylbenzene in Organic Solvents

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its application and formulation. This technical guide provides a detailed overview of the solubility characteristics of this compound in various organic solvents, outlines experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility profile can be reliably predicted based on its molecular structure and the known solubility of analogous compounds. The presence of two non-polar hexyl chains and the dibrominated benzene core suggests that this compound is a non-polar compound. Following the principle of "like dissolves like," it is expected to be soluble in non-polar organic solvents and insoluble in polar solvents like water.[1]

Based on the solubility of structurally similar compounds such as 1,4-dibromo-2,5-dimethylbenzene and 1,4-dibromo-2-methylbenzene, the following table summarizes the predicted solubility of this compound.[2][3]

| Solvent | Polarity | Predicted Solubility of this compound | Rationale |

| Toluene | Non-polar | Soluble | Similar non-polar aromatic nature. |

| Hexane | Non-polar | Soluble | Non-polar aliphatic solvent interacts favorably with hexyl chains. |

| Dichloromethane | Polar aprotic | Soluble | Often a good solvent for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Polar aprotic | Soluble | Good general-purpose solvent for organic molecules. |

| Acetone | Polar aprotic | Sparingly Soluble | Intermediate polarity may limit solubility. |

| Ethanol | Polar protic | Sparingly Soluble (likely soluble when hot) | The polarity of the hydroxyl group may limit solubility at room temperature.[2] |

| Methanol | Polar protic | Sparingly Soluble to Insoluble | Higher polarity compared to ethanol, reducing its effectiveness. |

| Water | Polar protic | Insoluble | The high polarity of water and its hydrogen bonding network will not favorably interact with the non-polar solute.[3] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following is a generalized protocol that can be adapted to determine the solubility of this compound in a specific organic solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials or test tubes with caps

-

Constant temperature bath or shaker

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment)

Gravimetric Method Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.

-

For solvents where the solid does not readily settle, centrifugation can be used to separate the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe or a calibrated micropipette.

-

Transfer the aliquot to a pre-weighed vial.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

Solubility is then calculated and can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Workflow for Solubility Assessment

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: A generalized workflow for the experimental determination of solubility.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Characterization of 1,4-Dibromo-2,5-dihexylbenzene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy characterization of 1,4-Dibromo-2,5-dihexylbenzene. Due to the limited availability of directly published spectra for this specific compound, this guide presents estimated NMR data based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The provided experimental protocols are based on standard organic synthesis and characterization methodologies.

Molecular Structure and NMR Correlation

The structure of this compound is foundational to understanding its NMR spectra. The symmetrical substitution pattern significantly simplifies the expected signals. The numbering convention used for the correlation of atoms to their respective NMR signals is presented in the following diagram.

Caption: Molecular structure of this compound with atom numbering.

Estimated ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons are chemically equivalent, as are the two hexyl chains.

| Signal Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H3, H6 | ~ 7.35 | Singlet | 2H | - |

| H7, H13 | ~ 2.80 | Triplet | 4H | ~ 7.6 |

| H8, H14 | ~ 1.60 | Quintet | 4H | ~ 7.5 |

| H9-H11, H15-H17 | ~ 1.30 | Multiplet | 12H | - |

| H12, H18 | ~ 0.90 | Triplet | 6H | ~ 7.0 |

Estimated ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will exhibit six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.

| Signal Assignment | Estimated Chemical Shift (δ, ppm) |

| C1, C4 | ~ 118 |

| C2, C5 | ~ 140 |

| C3, C6 | ~ 132 |

| C7, C13 | ~ 35 |

| C8-C11, C14-C17 | ~ 32, 31, 29, 23 |

| C12, C18 | ~ 14 |

Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from 1,4-dibromobenzene: Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.

Caption: Proposed synthesis and NMR analysis workflow.

4.1. Synthesis of this compound

Step 1: Friedel-Crafts Acylation of 1,4-Dibromobenzene

-

To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in dry dichloromethane at 0 °C under a nitrogen atmosphere, add hexanoyl chloride (2.1 equivalents) dropwise.

-

After stirring for 15 minutes, add 1,4-dibromobenzene (1.0 equivalent) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product, 1,4-dibromo-2,5-di(hexanoyl)benzene, by column chromatography or recrystallization.

Step 2: Clemmensen Reduction of 1,4-Dibromo-2,5-di(hexanoyl)benzene

-

Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the solid with water.

-

To the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.

-

Add the 1,4-dibromo-2,5-di(hexanoyl)benzene from the previous step and heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of hydrochloric acid may be required during the reaction.

-

After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel using a non-polar eluent such as hexane.

4.2. NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 90° pulse width.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity, especially for the quaternary carbons.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Conclusion

This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR characteristics of this compound, along with a detailed experimental protocol for its synthesis and NMR analysis. The estimated data and proposed methodologies serve as a valuable resource for researchers involved in the synthesis and characterization of novel organic materials and pharmaceutical intermediates. The symmetrical nature of the molecule leads to simplified NMR spectra, making it an excellent candidate for structural confirmation using this powerful analytical technique.

Synthesis and Characterization of 1,4-Dibromo-2,5-dihexylbenzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis and characterization of 1,4-Dibromo-2,5-dihexylbenzene, a significant intermediate in the development of organic electronic materials and pharmaceutical compounds. Due to its specific substitution pattern, this molecule serves as a versatile building block for the construction of complex molecular architectures. This document provides an overview of a common synthetic route and the expected analytical characterization of the final product.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the cited literature, the expected physical and chemical properties can be extrapolated from closely related compounds.

| Property | Value |

| Molecular Formula | C₁₈H₂₈Br₂ |

| Molecular Weight | 404.22 g/mol |

| Physical State | Solid or oil at room temperature |

| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, hexane) |

| Melting Point | Not available |

Synthesis Pathway

The primary route to this compound involves the direct bromination of 1,4-dihexylbenzene. This electrophilic aromatic substitution reaction is a common and effective method for the halogenation of alkylated benzene rings.

Caption: Synthetic route to this compound.

Experimental Protocol: Electrophilic Bromination

The following is a generalized procedure based on established methods for the bromination of similar alkylated benzenes.

Materials:

-

1,4-dihexylbenzene

-

Bromine (Br₂)

-

Iron powder (Fe) or Iron(III) bromide (FeBr₃)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Silica gel

Procedure:

-

Reaction Setup: A solution of 1,4-dihexylbenzene in an anhydrous solvent such as carbon tetrachloride is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. A small amount of iron powder is added to act as a catalyst.

-

Bromination: A solution of bromine in the same solvent is added dropwise to the stirred solution of 1,4-dihexylbenzene at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess bromine is quenched by the addition of an aqueous solution of sodium thiosulfate. The organic layer is then washed sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using hexane as the eluent to yield pure this compound.

Characterization Workflow

The identity and purity of the synthesized this compound are confirmed through a series of analytical techniques.

Caption: Analytical workflow for product characterization.

Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (s, 2H), Benzylic protons (t, 4H), Methylene protons (m, 16H), Methyl protons (t, 6H) |

| ¹³C NMR | Signals corresponding to the aromatic carbons (quaternary and CH), and the aliphatic carbons of the hexyl chains. |

| Mass Spec. | Molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern for two bromine atoms. |

| IR | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Br stretching vibrations. |

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult specialized literature for more detailed experimental conditions and to perform thorough analytical validation of their synthesized materials.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: The Role of Dihexyl Chains in Solubility and Processability

The strategic incorporation of alkyl chains, particularly dihexyl chains, into organic molecules is a fundamental and powerful tool in materials science and drug development. These simple hydrocarbon appendages can profoundly influence the physical and electronic properties of a molecule, primarily by modulating its solubility and processability. Understanding the nuanced effects of dihexyl chains is paramount for designing and synthesizing novel organic materials with tailored functionalities for applications ranging from organic electronics to advanced drug delivery systems. This technical guide provides a comprehensive overview of the role of dihexyl chains, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Fundamental Role of Dihexyl Chains in Modulating Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve in a solvent that has a similar polarity.[1][2][3] The introduction of dihexyl chains, which are nonpolar and hydrophobic, significantly alters the overall polarity of a molecule.

1.1. Impact on Aqueous Solubility

Organic molecules, especially those with polar functional groups, may exhibit some solubility in aqueous solutions. However, the addition of long alkyl chains like dihexyl groups generally leads to a decrease in water solubility.[4] This is because the nonpolar hydrocarbon chains cannot form favorable interactions, such as hydrogen bonds, with polar water molecules.[2][3] For drug development, this can be a critical factor to consider, as aqueous solubility is often a prerequisite for bioavailability.

1.2. Enhancement of Solubility in Organic Solvents

Conversely, the nonpolar nature of dihexyl chains significantly enhances the solubility of organic molecules in nonpolar or weakly polar organic solvents.[5][6][7][8] This is a crucial attribute for the development of solution-processable organic electronic materials, such as organic semiconductors used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[9][8] The improved solubility arises from favorable van der Waals interactions between the dihexyl chains and the organic solvent molecules. A prime example is α,ω-dihexylquaterthiophene (DH4T), a conjugated oligomer that is rendered highly soluble and solution-processable by the end-substitution with hexyl groups.

Table 1: Qualitative Effect of Alkyl Chain Length on Solubility

| Solvent Type | Effect of Increasing Alkyl Chain Length | Predominant Intermolecular Forces |

| Polar (e.g., Water) | Decreased Solubility | Hydrogen Bonding, Dipole-Dipole |

| Nonpolar (e.g., Hexane, Toluene) | Increased Solubility | Van der Waals (London Dispersion) Forces |

The Influence of Dihexyl Chains on Processability and Solid-State Properties

Processability refers to the ease with which a material can be shaped or formed into a desired configuration, such as a thin film for an electronic device. Dihexyl chains play a pivotal role in determining the processability of organic materials by influencing their thermal properties and solid-state packing.

2.1. Thermal Properties

The length of alkyl chains has a direct impact on the melting and boiling points of organic compounds.[4] Longer chains, such as dihexyl groups, lead to stronger intermolecular van der Waals forces, which generally result in higher melting and boiling points.[4] This thermal behavior is a key consideration in processing techniques like thermal evaporation or annealing.

2.2. Molecular Packing and Thin-Film Morphology

In the solid state, dihexyl chains significantly influence how molecules arrange themselves, which in turn dictates the material's electronic properties.

-

Molecular Orientation: The presence of dihexyl chains can control the orientation of molecules in a thin film. For instance, in some conjugated polymers, shorter alkyl chains like hexyl can promote an "edge-on" orientation, while longer chains induce a "face-on" orientation.[10] This orientation is critical for charge transport in OFETs.

-

Crystallinity and Polymorphism: Dihexyl chains can affect the degree of crystallinity and can even lead to the formation of different crystalline phases, or polymorphs.[10] These polymorphs can have distinct electronic properties, such as different charge carrier mobilities. The reduced solubility of molecules with shorter side chains like hexyl can favor the formation of certain phases.[10]

-

Liquid Crystalline Behavior: In some cases, the introduction of dihexyl chains can induce liquid crystalline phases, as observed in α,ω-dihexylquaterthiophene (DH4T).[6] This behavior can be advantageous for achieving highly ordered thin films from solution.

Table 2: Impact of Dihexyl Substitution on the Properties of Organic Semiconductors

| Molecule | Deposition Method | Hole Mobility (cm²/V·s) | Ion/Ioff Ratio | Reference |

| α,ω-dihexylquaterthiophene (DH4T) | Vacuum Evaporation | 3 x 10⁻² | 10⁵ | [6] |

| α,ω-dihexylquaterthiophene (DH4T) | Spin Coating | 1.2 x 10⁻² | 10⁵ | [6] |

| α,ω-dihexyl-sexithiophene (DHα-6T) | Molecular Beam Deposition | up to 0.13 | > 10⁶ | [11] |

| Unsubstituted α-6T | Vapor Phase Deposition | ~0.03 | ~10⁶ | [11] |

Experimental Protocols

3.1. Fabrication and Characterization of Organic Thin-Film Transistors (OTFTs)

A common method to evaluate the processability and electronic properties of organic semiconductors is through the fabrication and testing of OTFTs.

Protocol:

-

Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

-

Dielectric Surface Treatment: To improve the interface with the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer, such as octadecyltrichlorosilane (OTS).

-

Organic Semiconductor Deposition: The dihexyl-substituted organic semiconductor is deposited onto the treated substrate. Common methods include:

-

Spin Coating: A solution of the organic semiconductor in a suitable organic solvent (e.g., chloroform, chlorobenzene) is dispensed onto the substrate, which is then spun at a high speed to create a uniform thin film.

-

Vacuum Evaporation/Molecular Beam Deposition: The material is heated in a high-vacuum chamber until it sublimes, and the vapor condenses as a thin film on the substrate. The substrate temperature can be controlled to influence film morphology.[12][13]

-

-

Source and Drain Electrode Deposition: Gold (Au) is typically used for the source and drain electrodes and is deposited through a shadow mask via thermal evaporation.

-

Characterization: The electrical characteristics of the OTFT, such as the output and transfer curves, are measured using a semiconductor parameter analyzer. From these measurements, the field-effect mobility (a measure of how quickly charge carriers move through the material) and the on/off current ratio (Ion/Ioff) are extracted.[11]

3.2. Thin-Film Morphology and Structure Characterization

X-ray Diffraction (XRD): XRD is a powerful technique used to probe the crystalline structure and molecular packing of the organic thin films. By analyzing the diffraction pattern, information about the intermolecular spacing (e.g., π-π stacking distance) and the orientation of the molecules relative to the substrate can be obtained.[6][10][14]

Atomic Force Microscopy (AFM): AFM is employed to visualize the surface morphology of the thin films. It provides information on the grain size, shape, and overall film roughness, which are crucial factors affecting device performance.[12][13][14]

Visualizations

Caption: Principle of solubility for molecules with nonpolar dihexyl chains.

Caption: Experimental workflow for OFET fabrication and analysis.

Caption: Influence of dihexyl chains on molecular orientation in thin films.

Conclusion

The incorporation of dihexyl chains is a versatile and effective strategy for tuning the properties of organic molecules. These alkyl groups are instrumental in enhancing solubility in organic solvents, a key requirement for cost-effective solution-based processing of materials for organic electronics. Furthermore, dihexyl chains exert significant control over the solid-state properties of materials, including their thermal behavior, molecular packing, and thin-film morphology. This, in turn, has a direct impact on the performance of devices such as organic field-effect transistors and organic solar cells. For drug development professionals, understanding how dihexyl substitution affects solubility is crucial for modulating the bioavailability and formulation of therapeutic agents. A thorough comprehension of the structure-property relationships imparted by dihexyl chains is therefore essential for the rational design of next-generation organic materials and pharmaceuticals.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Impact of substituents on the performance of small-molecule semiconductors in organic photovoltaic devices via regulating morphology - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC04237H [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Advances in applying C–H functionalization and naturally sourced building blocks in organic semiconductor synthesis - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC04128B [pubs.rsc.org]

- 10. The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC00172D [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. digital.csic.es [digital.csic.es]

- 14. pubs.acs.org [pubs.acs.org]

The Versatility of 1,4-Dibromo-2,5-dihexylbenzene in Organic Electronics: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,5-dihexylbenzene is a key building block in the synthesis of high-performance conjugated polymers and organic small molecules. Its symmetrical structure, featuring two bromine atoms and two hexyl side chains on a benzene ring, allows for the creation of solution-processable materials with tailored optoelectronic properties. The hexyl chains impart solubility in common organic solvents, a crucial characteristic for the fabrication of thin-film devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive review of the applications of this compound, focusing on the synthesis of conjugated polymers, their material properties, and their performance in electronic devices.

Synthesis of Conjugated Polymers

This compound serves as a versatile monomer in various polymerization reactions to create conjugated polymers, most notably poly(2,5-dihexyl-1,4-phenylene vinylene) (PDHPV) and its derivatives. The primary synthetic routes include Horner-Wadsworth-Emmons olefination, Gilch polymerization, and transition metal-catalyzed cross-coupling reactions such as Stille and Suzuki polymerizations.

Horner-Wadsworth-Emmons Polycondensation

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed method for the synthesis of poly(p-phenylene vinylene) (PPV) derivatives with well-defined structures.[1] This reaction involves the condensation of a bis(phosphonate) monomer with a dialdehyde monomer in the presence of a strong base. While specific literature for the dihexyl derivative is scarce, the synthesis of the closely related poly(2,5-didecyl-1,4-phenylene vinylene) (PDDPV) provides a representative protocol.[2][3]

dot

Caption: Horner-Wadsworth-Emmons polymerization workflow.

Gilch Polymerization

Gilch polymerization is another common method for synthesizing PPV derivatives.[4] It involves the base-induced polymerization of a bis(halomethyl)benzene monomer. A typical procedure involves the slow addition of a strong base, such as potassium tert-butoxide, to a solution of the monomer in an anhydrous solvent like tetrahydrofuran (THF).[4]

Caption: Stille and Suzuki cross-coupling polymerization schemes.

Applications in Organic Electronics

Polymers derived from this compound are primarily utilized as the active layer in various organic electronic devices. The hexyl side chains not only enhance solubility but also influence the solid-state packing of the polymer chains, which in turn affects the charge transport properties.

Organic Field-Effect Transistors (OFETs)

Poly(2,5-dihexyl-1,4-phenylene vinylene) and related polymers have been investigated as the semiconductor in OFETs. [5]The performance of these devices is highly dependent on the molecular weight of the polymer, its regioregularity, and the thin-film morphology. Annealing of the polymer films can improve the crystallinity and ordering, leading to higher charge carrier mobilities. For a related polymer, poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene), a hole mobility of up to 0.032 cm²/V·s has been reported. [5] Table 1: Representative OFET Performance of a Related Thiophene-Vinylene Polymer

| Polymer | Hole Mobility (cm²/V·s) | On/Off Ratio | Reference |

| Poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) | 0.032 | 10⁵ | [5] |

Organic Photovoltaics (OPVs)

In the realm of OPVs, polymers derived from this compound can function as the electron donor material in a bulk heterojunction (BHJ) active layer, typically blended with a fullerene derivative or a non-fullerene acceptor. The energy levels of the polymer, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for efficient charge separation and high open-circuit voltage (Voc). For a solar cell based on poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) blended with PCBM, a power conversion efficiency (PCE) of 0.28% has been achieved. [5] Table 2: Photovoltaic Properties of a Related Thiophene-Vinylene Polymer

| Polymer:Acceptor Blend | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) | Reference |

| DH-PTTV:PCBM | 0.45 | 1.55 | 40 | 0.28 | [5] |

Experimental Protocols

General Procedure for Horner-Wadsworth-Emmons Polymerization of a Dialkyl-Substituted PPV

The following protocol is adapted from the synthesis of poly(2,5-didecyl-1,4-phenylene vinylene) and can be considered a general guideline for the synthesis of poly(2,5-dihexyl-1,4-phenylene vinylene). [2]

-

Monomer Synthesis:

-

1,4-Bis(bromomethyl)-2,5-dihexylbenzene: This monomer is typically prepared by bromomethylation of 1,4-dihexylbenzene.

-

Tetraethyl (2,5-dihexyl-1,4-phenylene)bis(methylene)bis(phosphonate): This bis(phosphonate) is synthesized via the Michaelis-Arbuzov reaction of 1,4-bis(bromomethyl)-2,5-dihexylbenzene with triethyl phosphite.

-

2,5-Dihexylterephthalaldehyde: This dialdehyde can be synthesized from this compound via a dinitrile intermediate followed by reduction. [3]

-

-

Polymerization:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve equimolar amounts of the bis(phosphonate) monomer and the dialdehyde monomer in an anhydrous solvent such as N,N-dimethylformamide (DMF).

-

To this solution, add a solution of a strong base, such as potassium tert-butoxide (typically 4-5 equivalents), in the same solvent.

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 24-48 hours.

-

Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a non-solvent like methanol.

-

Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum.

-

Further purification can be achieved by redissolving the polymer in a suitable solvent (e.g., chloroform or THF) and reprecipitating it into methanol.

-

General Procedure for Gilch Polymerization

The following is a general procedure for the Gilch polymerization of a bis(halomethyl)benzene monomer. [4]

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,4-bis(bromomethyl)-2,5-dihexylbenzene monomer in an anhydrous solvent such as THF.

-

Cool the solution to 0 °C.

-

Slowly add a solution of potassium tert-butoxide (typically 2 equivalents) in THF to the monomer solution over a period of 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for 20-24 hours.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration, wash it with methanol, and dry it under vacuum.

Conclusion

This compound is a valuable and versatile monomer for the synthesis of solution-processable conjugated polymers for organic electronic applications. Through various polymerization techniques, including Horner-Wadsworth-Emmons olefination, Gilch polymerization, and transition metal-catalyzed cross-coupling reactions, a range of polymers with tailored properties can be synthesized. While specific performance data for polymers derived directly from this compound is not extensively reported, the data from closely related analogs with different alkyl chain lengths demonstrate the potential of this class of materials in OFETs and OPVs. Further research focusing on the optimization of synthesis and device fabrication for polymers based on this compound is warranted to fully explore their potential in next-generation organic electronics.

References

Technical Guide: Safety, Handling, and Properties of 1,4-Dibromo-2,5-dihexylbenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 1,4-Dibromo-2,5-dihexylbenzene (CAS No. 117635-21-9) was found in the public domain at the time of this writing. The information presented in this guide is compiled from data on structurally similar compounds, such as 1,4-Dibromo-2,5-dimethylbenzene and general principles for handling substituted bromobenzenes. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use. All laboratory work should be conducted by trained personnel in a well-ventilated area with appropriate personal protective equipment.

Chemical and Physical Properties

While specific quantitative data for this compound is limited, the properties of the closely related compound 1,4-Dibromo-2,5-dimethylbenzene can provide valuable insights.

| Property | Value (for 1,4-Dibromo-2,5-dimethylbenzene) | Reference |

| CAS Number | 1074-24-4 | [1] |

| Molecular Formula | C8H8Br2 | [1] |

| Molecular Weight | 263.96 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 72-74 °C | [1][3] |

| Boiling Point | 261 °C | [1][3] |

| Solubility | Soluble in toluene, hot ethanol, and hot methanol. Insoluble in water. | [3] |

Note on this compound:

-

CAS Number: 117635-21-9[4]

-

Due to the presence of two hexyl chains, it is expected to have a higher molecular weight, boiling point, and melting point compared to the dimethyl analogue. Its solubility in nonpolar organic solvents is likely to be higher, while it will remain insoluble in water.

Safety and Handling

Based on the hazard information for analogous compounds, this compound should be handled as a hazardous substance. The following precautions are recommended.

Hazard Identification

The primary hazards associated with similar brominated aromatic compounds include:

| Hazard | Description |

| Skin Irritation | May cause skin irritation upon contact. |

| Eye Irritation | May cause serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation if inhaled. |

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations.

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found, a general procedure for the synthesis of similar dialkoxy derivatives can be adapted. The following is a representative protocol for the synthesis of 1,4-dibromo-2,5-bis(dodecyloxy)benzene, which can be modified for the dihexyl derivative by substituting 1-bromohexane for 1-bromododecane.[5]

Synthesis of 1,4-dibromo-2,5-bis(alkoxy)benzene (General Procedure)

-

Reaction Setup: To a solution of 2,5-dibromohydroquinone in a suitable solvent (e.g., acetone, DMF), add potassium carbonate.

-

Alkylation: Add the corresponding 1-bromoalkane (e.g., 1-bromohexane for the dihexyl derivative) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and stir for a specified period (e.g., 24 hours) until the reaction is complete (monitored by TLC).

-

Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure 1,4-Dibromo-2,5-dialkoxybenzene.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the handling and synthesis of this compound.

Caption: Safe handling workflow for substituted bromobenzenes.

Caption: A representative synthesis workflow for this compound.

References

Navigating the Procurement of 1,4-Dibromo-2,5-dihexylbenzene: A Technical Guide for Researchers

For Immediate Release

Commercial Unavailability and the Custom Synthesis Solution

Extensive searches of chemical supplier databases reveal that 1,4-Dibromo-2,5-dihexylbenzene is not a standard catalog item. This necessitates a custom synthesis approach for its acquisition. Several companies specialize in the bespoke synthesis of complex organic molecules and are equipped to produce this compound on demand.

Potential Custom Synthesis Suppliers

Researchers seeking to procure this compound can engage with companies offering custom chemical synthesis services. The following table summarizes potential suppliers and their relevant capabilities.

| Supplier Category | Key Capabilities | Noteworthy Aspects |

| Full-Service Custom Synthesis Providers | Milligram to kilogram scale synthesis, route development, process optimization, and analytical services. | Offer comprehensive project management from initial consultation to final product delivery. Often have extensive experience with aromatic compounds. |

| Specialty Aromatic Compound Suppliers | Expertise in the synthesis of substituted benzene derivatives and other aromatic systems. | May have pre-existing internal procedures for similar molecules, potentially reducing lead times. |

| Academic and Research-Focused Labs | Smaller scale, highly specialized synthesis. | Can be a cost-effective option for proof-of-concept quantities and may offer more flexibility in research collaborations. |

Proposed Experimental Protocol for the Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound is the Friedel-Crafts alkylation of 1,4-dibromobenzene.[1][2][3] This electrophilic aromatic substitution reaction introduces two hexyl chains onto the benzene ring.[1]

Reaction Scheme

Caption: Proposed synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 1,4-Dibromobenzene | 106-37-6 | C₆H₄Br₂ | 235.90 |

| 1-Hexene | 592-41-6 | C₆H₁₂ | 84.16 |

| or 1-Hexyl Bromide | 111-25-1 | C₆H₁₃Br | 165.07 |

| Aluminum Chloride (anhydrous) | 7446-70-0 | AlCl₃ | 133.34 |

| Dichloromethane (anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | 36.46 |

| Sodium Bicarbonate (saturated solution) | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Procedure

-

Reaction Setup: All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the aluminum chloride catalyst.[4] A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler.

-

Catalyst Suspension: Anhydrous dichloromethane is added to the flask, followed by the slow addition of anhydrous aluminum chloride with stirring. The addition of aluminum chloride is exothermic and may cause the solvent to boil.[5]

-

Addition of Reactants: 1,4-Dibromobenzene is dissolved in anhydrous dichloromethane and added to the flask. The mixture is cooled in an ice bath. A solution of 1-hexene (or 1-hexyl bromide) in anhydrous dichloromethane is then added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for several hours to ensure the completion of the dialkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[5][6][7] This should be done in a well-ventilated fume hood as hydrogen chloride gas will be evolved. The mixture is then transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with dilute hydrochloric acid, water, a saturated sodium bicarbonate solution, and finally with brine.[5]

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Expected Characterization

Based on the structure and data for analogous compounds, the following spectral data can be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons, the α-methylene protons of the hexyl chains, the other methylene protons of the hexyl chains, and the terminal methyl protons.

-

¹³C NMR: Signals for the aromatic carbons (both substituted and unsubstituted) and the carbons of the hexyl chains.

-

Mass Spectrometry: A molecular ion peak corresponding to the mass of this compound, showing the characteristic isotopic pattern for two bromine atoms.

Safety Precautions

The proposed synthesis involves hazardous materials and should only be performed by trained personnel in a well-equipped laboratory with appropriate safety measures in place.

-

Aluminum Chloride: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[8][9] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[9][10]

-

1,4-Dibromobenzene: This compound can cause skin and eye irritation and may be harmful if inhaled or swallowed.[11]

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be carried out in a fume hood.

-

1-Hexene and 1-Hexyl Bromide: These are flammable liquids and should be handled away from ignition sources.

-

Reaction Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.[12]

Workflow for Custom Synthesis Procurement

References

- 1. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mt.com [mt.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. nbinno.com [nbinno.com]

- 9. redox.com [redox.com]

- 10. saferack.com [saferack.com]

- 11. 1,4-Dibromobenzene - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction of 1,4-Dibromo-2,5-dihexylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 1,4-Dibromo-2,5-dihexylbenzene. This versatile building block is a key intermediate in the synthesis of conjugated polymers and other advanced organic materials relevant to drug development and materials science. The protocol outlined below focuses on the palladium-catalyzed cross-coupling of this compound with arylboronic acids.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.[1][2][3][4] It involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[2][3] This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acid derivatives.[1][5]

Data Presentation: Reaction Parameters

The following table summarizes typical quantitative data for the Suzuki coupling reaction of dibromo-aromatic compounds, which can be adapted for this compound. The selection of catalyst, base, and solvent is critical for achieving high yields.

| Parameter | Typical Range/Value | Notes |

| Aryl Boronic Acid | 1.1 - 2.5 equivalents | An excess of the boronic acid is often used to drive the reaction to completion.[1] |

| Palladium Catalyst | 0.03 - 0.1 equivalents | Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, with ligands like SPhos.[1][6][7] |

| Base | 2.0 - 4.0 equivalents | Inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used.[1][6][7][8] |

| Solvent System | Varies | Typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[1][6][7] |

| Temperature | 80 - 110 °C | The reaction is typically heated to ensure a reasonable reaction rate.[1][2][6] |

| Reaction Time | 2.5 - 24 hours | Reaction progress should be monitored by TLC or GC-MS.[6] |

| Yield | 80 - 95% | Yields can be high under optimized conditions.[2] |

Experimental Protocol: Suzuki Coupling of this compound

This protocol describes a general procedure for the double Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (2.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium Phosphate (K₃PO₄) (4.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and potassium phosphate (4.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in an appropriate ratio (e.g., 4:1 v/v) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[1][6]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[6]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols for Stille Coupling Polymerization of 1,4-Dibromo-2,5-dihexylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely recognized for its tolerance of a broad range of functional groups and its effectiveness in synthesizing complex organic molecules.[1][2] In the realm of materials science, Stille polycondensation has emerged as a critical technique for the synthesis of conjugated polymers.[1] These polymers are foundational materials for a host of organic electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) solar cells.[1]

This document provides detailed application notes and a generalized protocol for the Stille coupling polymerization of 1,4-Dibromo-2,5-dihexylbenzene. The inclusion of flexible hexyl side chains on the phenyl ring enhances the solubility of the resulting polymer, a crucial factor for solution-based processing and device fabrication.[1] By copolymerizing this monomer with a suitable organotin comonomer, such as 2,5-bis(trimethylstannyl)thiophene, a donor-acceptor conjugated polymer can be synthesized with tunable electronic and optical properties.

Reaction Principle

The Stille polymerization proceeds via a palladium-catalyzed cross-coupling reaction between an organodihalide (in this case, this compound) and an organodistannane. The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[1] This step-growth polymerization process progressively links monomer units to form the final polymer chain.

Caption: The catalytic cycle for the Stille cross-coupling polymerization.

Experimental Protocol: Synthesis of Poly[(2,5-dihexyl-1,4-phenylene)-alt-(2,5-thienylene)]

This protocol details the synthesis of an alternating copolymer from this compound and 2,5-bis(trimethylstannyl)thiophene.

Materials:

-

This compound (1.00 eq)

-

2,5-bis(trimethylstannyl)thiophene (1.00 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq, 1.5 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 eq, 6 mol%)

-

Anhydrous Chlorobenzene or Toluene

-

2-Bromothiophene (for end-capping)

-

Tributyl(thiophen-2-yl)stannane (for end-capping)

-

Methanol

-

Hexane

-

Acetone

-

Chloroform

Equipment:

-

Schlenk flask

-

Magnetic stirrer hotplate

-

Condenser

-

Inert atmosphere line (Nitrogen or Argon)

-

Syringes and needles

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 0.404 g, 1.0 mmol) and 2,5-bis(trimethylstannyl)thiophene (e.g., 0.409 g, 1.0 mmol).

-

Add the palladium catalyst, Pd₂(dba)₃ (e.g., 13.7 mg, 0.015 mmol), and the ligand, P(o-tol)₃ (e.g., 18.2 mg, 0.06 mmol).

-

Add anhydrous chlorobenzene (or toluene) via cannula to achieve a monomer concentration of approximately 0.1 M (e.g., 10 mL).

-

-

Degassing:

-

Thoroughly degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can deactivate the catalyst.

-

-

Polymerization:

-

Heat the reaction mixture to 110 °C with vigorous stirring under a continuous inert atmosphere.

-

Allow the polymerization to proceed for 24-48 hours. The progress of the reaction can be monitored by the increasing viscosity of the solution.

-

-